molecular formula C15H17NO2 B342389 methyl N-mesityl-2-furancarboximidoate

methyl N-mesityl-2-furancarboximidoate

Cat. No.: B342389
M. Wt: 243.3 g/mol
InChI Key: NYJRBIACCPODRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-mesityl-2-furancarboximidoate is a synthetic furan-derived compound characterized by a carboximidoate ester functional group. The structure comprises a furan ring substituted at the 2-position with a carboximidoate moiety, where the nitrogen atom is bonded to a mesityl group (2,4,6-trimethylphenyl) (Figure 1). This compound is likely utilized in organic synthesis or materials science due to its sterically hindered mesityl group, which may influence reactivity and stability.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

methyl N-(2,4,6-trimethylphenyl)furan-2-carboximidate

InChI

InChI=1S/C15H17NO2/c1-10-8-11(2)14(12(3)9-10)16-15(17-4)13-6-5-7-18-13/h5-9H,1-4H3

InChI Key

NYJRBIACCPODRA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=C(C2=CC=CO2)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(C2=CC=CO2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Analytical Techniques :

    • GC-MS and NMR (¹H, ¹³C) are standard for characterizing methyl esters in resins . This compound would likely require similar methods, with FTIR verifying the carboximidoate group .
    • HPLC can resolve impurities, as seen in ranitidine analysis .
  • Synthetic Pathways: The target compound may be synthesized via nucleophilic substitution or esterification, analogous to diterpenoid ester preparation .
  • Stability and Reactivity :

    • The mesityl group could enhance thermal stability compared to ranitidine derivatives, which degrade under acidic conditions .

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